molecular formula C9H18N2 B7987467 Cyclopropyl-methyl-(R)-piperidin-3-yl-amine

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine

Cat. No.: B7987467
M. Wt: 154.25 g/mol
InChI Key: ZLUPUGLZFNAERG-SECBINFHSA-N
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Description

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine is a chemical compound with a complex structure that includes a cyclopropyl group, a methyl group, and an (R)-piperidin-3-yl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-methyl-(R)-piperidin-3-yl-amine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the piperidin-3-yl-amine moiety. One common approach is the reaction of cyclopropylmethylamine with a suitable piperidine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-methyl-(R)-piperidin-3-yl-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropyl-methyl-(R)-piperidin-3-yl-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Cyclopropyl-methyl-(R)-piperidin-3-yl-amine can be compared with other similar compounds, such as:

  • Cyclopropyl-methyl-(S)-piperidin-3-yl-amine: The stereoisomer with the opposite configuration at the chiral center.

  • Cyclopropyl-methyl-piperidine: A related compound without the amine group.

  • Cyclopropyl-methyl-ethyl-piperidine: A compound with an ethyl group instead of a methyl group.

These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structures.

Properties

IUPAC Name

(3R)-N-cyclopropyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPUGLZFNAERG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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